alpha-Thevetin B

Description

Historical Perspective on Natural Product Research in the Cardenolide Class

The study of cardenolide glycosides has a rich history, dating back to ancient times when plant extracts containing these compounds were used as poisons and in traditional remedies. researchgate.netnih.govnih.gov As early as 1785, the medicinal properties of the foxglove plant, a source of cardenolides, were documented for treating conditions like dropsy. mpg.de It wasn't until the latter half of the 19th century that the direct action of these compounds on the heart muscle was scientifically recognized, leading to their use in treating heart failure and arrhythmia. mpg.de

The 20th century witnessed significant progress in the chemical and biological understanding of cardenolides. Nobel Laureate Tadeus Reichstein made substantial contributions to the structural elucidation of numerous cardenolides, including those from the Asclepias genus, in the mid to late 1900s. acs.org This foundational work laid the groundwork for future investigations into the structure-activity relationships of this diverse class of natural products. acs.org

Evolution of Methodologies in Natural Product Discovery and Elucidation Pertaining to Glycosides

The journey to isolate and characterize glycosides like alpha-thevetin B has been marked by significant technological advancements. Early methods relied on classical techniques such as solvent extraction and crystallization, which were often laborious and yielded limited quantities of pure compounds. The advent of chromatographic techniques, including column chromatography (CC), medium-pressure liquid chromatography (MPLC), and vacuum liquid chromatography (VLC), revolutionized the separation and purification of natural products. researchgate.net

The development of sophisticated spectroscopic and spectrometric methods in the latter half of the 20th century and into the 21st century has been pivotal. nih.gov Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (including COSY, HMBC, and HSQC) and Mass Spectrometry (MS) have become indispensable for the structural elucidation of complex glycosides. researchgate.net More recently, hyphenated techniques such as HPLC-MS and HPLC-NMR have enabled the rapid identification and characterization of known compounds in complex extracts, a process known as dereplication, thereby streamlining the discovery of novel molecules. nih.gov

Current Research Paradigms for Bioactive Glycosidic Compounds

Modern research on bioactive glycosides is characterized by an interdisciplinary and technologically driven approach. nih.govmdpi.com The paradigm has shifted from random screening to more targeted strategies, including bioactivity-guided fractionation, where extracts are systematically separated and tested to isolate the active constituents. nih.gov

High-throughput screening (HTS) allows for the rapid testing of large libraries of natural product extracts or pure compounds against various biological targets. mdpi.com Furthermore, the fields of genomics, transcriptomics, and metabolomics are providing unprecedented insights into the biosynthesis of these compounds in plants. mpg.demdpi.com By understanding the genetic and enzymatic machinery responsible for producing glycosides, researchers are exploring metabolic engineering and synthetic biology approaches to enhance the production of valuable compounds or to create novel analogues with improved therapeutic properties. researchgate.netnih.gov Computational tools, including molecular modeling and virtual screening, are also increasingly being used to predict the biological activities of natural products and to understand their interactions with target proteins. mdpi.com

Significance of this compound within the Thevetia Genus Phytochemistry

The Thevetia genus, particularly Thevetia peruviana (yellow oleander), is a rich source of cardiac glycosides. ijpsr.comrjpponline.org Thevetin (B85951), a major glycosidic component found in the seeds, is a mixture of two closely related compounds: thevetin A and thevetin B. ijpsr.comjournalijar.cominnpharmacotherapy.com this compound, also known as cereberoside, is therefore a significant constituent of the phytochemical profile of Thevetia peruviana. ijpsr.comjournalijar.com

All parts of the Thevetia peruviana plant are known to contain a variety of cardiac glycosides, including neriifolin (B146818), thevetin A, thevetin B, and oleandrin (B1683999). ijpsr.comijarbs.commagnascientiapub.com The presence and relative abundance of these compounds contribute to the plant's well-documented toxicity. magnascientiapub.comrroij.com Research has shown that the seeds, in particular, are a concentrated source of these cardioactive glycosides. ijpsr.comjournalijar.com Thevetin B is recognized as one of the most toxic cardenolides in the plant. magnascientiapub.com

Overview of Pre-clinical Research Trajectories for this compound

While the toxicity of Thevetia glycosides is well-established, pre-clinical research has also explored their potential therapeutic applications. Thevetin, the mixture containing this compound, has been noted for its digitalis-like action on the heart and has been used clinically in cases of cardiac decompensation. journalijar.cominnpharmacotherapy.com

Beyond its cardiotonic effects, research has begun to investigate other biological activities. For instance, cardenolide glycosides from Thevetia peruviana have been shown to inhibit the growth of human gastric adenocarcinoma cells in vitro. magnascientiapub.com Specifically, thevefolin, another cardenolide from the plant, has been observed to increase the expression of cell death receptors. innpharmacotherapy.commagnascientiapub.com While direct pre-clinical studies focusing solely on purified this compound are less common in the available literature, its presence as a major component of thevetin suggests its contribution to the observed biological effects. Further research is needed to delineate the specific pharmacological profile of this compound.

Properties

Molecular Formula |

C42H66O18 |

|---|---|

Molecular Weight |

859.0 g/mol |

IUPAC Name |

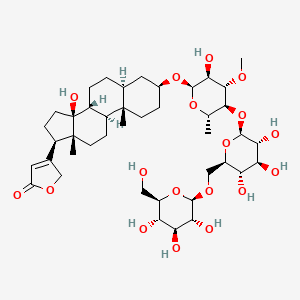

3-[(3S,5S,8R,9S,10S,13R,14S,17R)-14-hydroxy-3-[(2R,3S,4S,5S,6S)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |

InChI |

InChI=1S/C42H66O18/c1-18-35(60-38-33(50)31(48)29(46)26(59-38)17-55-37-32(49)30(47)28(45)25(15-43)58-37)36(53-4)34(51)39(56-18)57-21-7-10-40(2)20(14-21)5-6-24-23(40)8-11-41(3)22(9-12-42(24,41)52)19-13-27(44)54-16-19/h13,18,20-26,28-39,43,45-52H,5-12,14-17H2,1-4H3/t18-,20-,21-,22+,23-,24+,25+,26+,28+,29+,30-,31-,32+,33+,34-,35-,36-,37+,38-,39-,40-,41+,42-/m0/s1 |

InChI Key |

GZVMBXDQUQRICT-HRKZKTQFSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2CC[C@]3([C@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)C)O)OC)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)OC)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O |

Origin of Product |

United States |

Botanical Origins and Biosynthetic Investigations of Alpha Thevetin B

Phytogeographical Distribution of Source Plants Producing Alpha-Thevetin B

The primary source of this compound is the plant species Cascabela thevetia, also known by its synonyms Thevetia peruviana and Thevetia neriifolia. rroij.comglobinmed.com Commonly referred to as yellow oleander, lucky nut, or be-still tree, this evergreen shrub or small tree belongs to the Apocynaceae family. globinmed.comjrasb.comrjppd.orgresearchgate.net

Cascabela thevetia is native to tropical and Central America, with its origins likely in this region. rroij.comglobinmed.comrjppd.orgresearchgate.netefloras.org However, due to its ornamental value, it is now widely cultivated and has become naturalized in tropical and subtropical regions across the globe. rjppd.orgresearchgate.netfloranorthamerica.orginnovareacademics.in Its distribution spans across Central and South America, as well as various Asian nations, including India and Sri Lanka. jrasb.comijpsr.comjrasb.comresearchgate.net In North America, it is cultivated in states like Florida, Arizona, California, and Texas and has been observed to have escaped cultivation and become naturalized in parts of Florida. floranorthamerica.org This widespread distribution means the plant can be found in diverse habitats, from evergreen lowlands and riparian forests in its native range to gardens, parks, and even disturbed lands in its introduced locations. rroij.comglobinmed.complantpono.org

Another species, Thevetia thevetioides, also a member of the Apocynaceae family, is known to produce related cardiac glycosides and is endemic to Mesoamerica, primarily found in Mexico. mdpi.com While less commonly cultivated than C. thevetia, it is also recognized for its content of these potent compounds. mdpi.com

Comparative Phytochemistry of this compound-Producing Species

The genus Thevetia is characterized by its rich and complex phytochemical profile, with cardiac glycosides being the most prominent class of secondary metabolites. mdpi.com All parts of Cascabela thevetia are known to be toxic due to the presence of these compounds. jrasb.comresearchgate.netijpsr.commagnascientiapub.com

Besides this compound, a variety of other cardiac glycosides have been isolated from C. thevetia. These include Thevetin (B85951) A, neriifolin (B146818), oleandrin (B1683999), peruvoside, thevetoxin, and ruvoside. rroij.comjrasb.comresearchgate.netjrasb.commagnascientiapub.com The seeds, in particular, are a rich source of these glycosides, with Thevetin A and Thevetin B being major components. innovareacademics.inresearchgate.netinnpharmacotherapy.com Thevetin itself is a mixture of Thevetin A and Thevetin B. innpharmacotherapy.com Studies have shown that the composition of cardiac glycosides can vary between different parts of the plant and even between morphotypes distinguished by flower color (yellow, orange, and white). phytojournal.comphytojournal.com For instance, peruvoside, initially reported in seeds, has also been found in the leaves. rroij.com

In addition to cardiac glycosides, C. thevetia contains a wide array of other secondary metabolites. jrasb.comjrasb.comresearchgate.net Qualitative phytochemical screening has revealed the presence of alkaloids, flavonoids (like quercetin (B1663063) and kaempferol), steroids, terpenoids, tannins, saponins (B1172615), and phenolic compounds. jrasb.comijpsr.comjrasb.comresearchgate.netphytojournal.comphytojournal.comscialert.netnrfhh.comresearchgate.net The flowers have been specifically analyzed for flavonoids such as quercetin and kaempferol. innpharmacotherapy.com

Thevetia thevetioides also produces a range of cardenolides. mdpi.com A comparative study of mature and immature seeds of T. thevetioides revealed differences in their cardiac glycoside profiles. nih.gov Immature seeds contained a greater variety, including monoglycosides like neriifolin and various peruvosides, and diglycosides. nih.gov In contrast, ripe seeds predominantly contained triosides, with Thevetin B being a major component. nih.gov This suggests a potential biosynthetic relationship where simpler glycosides in immature seeds may be precursors to the more complex ones found in mature seeds. nih.gov

Elucidation of Biosynthetic Pathways Leading to this compound Core Structure

The biosynthesis of cardiac glycosides like this compound is a complex process that is not yet fully elucidated. frontiersin.org However, research has shed light on the initial precursors and some of the key enzymatic steps and regulatory mechanisms involved. The general pathway involves the synthesis of a terpenoid backbone, which is then modified into a steroid and finally into a cardenolide. researchgate.netplos.org

Precursor Identification and Metabolic Flux Analysis

The biosynthesis of the steroidal core of cardiac glycosides originates from the mevalonate (B85504) (MVA) and the methylerythritol phosphate (B84403) (MEP) pathways, which produce the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). frontiersin.orgphiladelphia.edu.jo These precursors are the building blocks for all terpenes. philadelphia.edu.jo Through a series of condensation reactions, these units form squalene, which is then cyclized to form sterols. researchgate.net

Cholesterol is considered a key precursor in the biosynthesis of cardenolides. researchgate.netplos.org Precursor feeding studies, often using radioactively labeled compounds, have helped to trace the metabolic flow towards the final cardiac glycoside structures. researchgate.net It is estimated that the formation of cardenolides in Digitalis, a related genus also known for producing cardiac glycosides, involves approximately 20 enzymatic steps starting from cholesterol. researchgate.net

Enzymatic Characterization of Key Biosynthetic Steps

Several key enzymes involved in the cardiac glycoside biosynthetic pathway have been identified. Progesterone 5β-reductase (P5βR) is one such crucial enzyme. researchgate.net The conversion of phytosterols (B1254722) to the final cardenolide structure involves a series of hydroxylation, oxidation, and glycosylation reactions. researchgate.net

The structural diversity of cardiac glycosides is largely due to the various functional groups and sugar moieties attached to the aglycone (the non-sugar part). researchgate.net Glycosyltransferases are responsible for attaching the sugar chains to the aglycone. In Thevetia species, the initial sugar is typically L-thevetose, which can be followed by glucose units. mdpi.com

Genetic Regulation of this compound Biosynthesis

The biosynthesis of secondary metabolites, including cardiac glycosides, is under tight genetic control. The expression of the genes encoding the biosynthetic enzymes is regulated by various factors, including developmental cues and environmental stresses. frontiersin.org

Studies on Thevetia peruviana and other cardiac glycoside-producing plants have identified several transcription factors that play a role in regulating the biosynthetic pathway. frontiersin.orgplos.org These include members of the bHLH, MYB, WRKY, and bZIP families of transcription factors. frontiersin.org Phytohormones like jasmonic acid (JA) and its methyl ester, methyl jasmonate (MeJA), are known to be key signaling molecules that can induce the expression of genes involved in secondary metabolite production. frontiersin.orgnih.gov For example, MeJA treatment of T. peruviana cell cultures has been shown to upregulate the expression of genes involved in the biosynthesis of cardiac glycoside precursors. frontiersin.org

Recent research in Digitalis purpurea has identified specific genes, such as SCARECROW-LIKE PROTEIN 14 (SCL14), DELTA24-STEROL REDUCTASE (DWF1), and HYDRA1 (HYD1), that are involved in the biosynthesis of cardiac glycosides and are induced by MeJA. plos.orgnih.govresearcher.life These findings provide a deeper understanding of the molecular mechanisms controlling the production of these important compounds.

Metabolic Engineering Strategies for Enhanced this compound Production

The low concentration of many valuable plant-derived compounds, including cardiac glycosides, has driven interest in metabolic engineering to enhance their production. buffalo.edu The goal is to create more sustainable and economically viable sources for these molecules. buffalo.eduuv.mx

One approach is the use of plant cell and tissue cultures. uv.mxudca.edu.co Establishing cell suspension cultures of Thevetia peruviana has shown potential for producing cardiac glycosides in a controlled environment, independent of climatic conditions. uv.mxudca.edu.co Elicitation, the use of signaling molecules like MeJA to stimulate secondary metabolite production in these cultures, is a common strategy. frontiersin.orgmdpi.com

Genetic engineering offers another powerful tool. mdpi.com By overexpressing genes that encode key enzymes or regulatory factors in the biosynthetic pathway, it may be possible to increase the yield of desired compounds. mdpi.com For instance, introducing the gene for progesterone-5β-reductase from Arabidopsis thaliana into Digitalis purpurea resulted in increased production of certain cardiac glycosides. mdpi.com As more genes in the this compound pathway are identified and characterized, similar strategies could be applied to Cascabela thevetia. frontiersin.orgplos.orgnih.gov

Furthermore, synthetic biology approaches are being explored. buffalo.edumdpi.com This involves reconstructing the biosynthetic pathway in microbial hosts like yeast or bacteria. buffalo.edumdpi.com By introducing the necessary plant genes into these microorganisms, they can be engineered to produce cardiac glycosides, offering a potentially faster and more scalable production platform. buffalo.edumdpi.com

Advanced Methodologies for Isolation and Structural Confirmation in Research Contexts

Chromatographic Techniques for High-Purity Alpha-Thevetin B Isolation from Complex Matrices

The isolation of this compound from its natural matrix, typically the seeds of Thevetia peruviana (yellow oleander), presents a significant challenge due to the presence of numerous other structurally similar cardiac glycosides. researchgate.netnih.gov Effective separation is paramount for accurate toxicological studies and detailed structural analysis.

Preparative High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for obtaining high-purity this compound. This method is employed after initial extraction and preliminary fractionation steps, such as solid-phase extraction (SPE), to isolate the target compound from a complex mixture of related glycosides like thevetin (B85951) A, acetylthevetin A, and acetylthevetin B. researchgate.netnih.gov

Researchers utilize preparative HPLC to achieve absolute quantification of thevetin B by isolating it as a pure standard. researchgate.net The process involves scaling up analytical HPLC methods, using larger columns and higher flow rates to handle greater quantities of the extract. The choice of stationary and mobile phases is critical and is typically based on reverse-phase chromatography, which separates compounds based on their hydrophobicity.

Table 1: Illustrative Parameters for Preparative HPLC in Glycoside Separation

| Parameter | Description | Typical Application |

| Stationary Phase | C18 (Octadecylsilyl) bonded silica (B1680970) is commonly used for its hydrophobicity, enabling effective separation of moderately polar glycosides. | Separation of cardiac glycosides from crude plant extracts. |

| Mobile Phase | A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) is frequently employed to resolve compounds with varying polarities. | Elution of a series of thevetia glycosides with increasing organic solvent concentration. |

| Column Dimensions | Columns with internal diameters >20 mm are typical for preparative scale, allowing for higher sample loading. | Processing several hundred milligrams of a semi-purified extract in a single run. |

| Flow Rate | Higher flow rates (e.g., 20-100 mL/min) are used to reduce run times while maintaining resolution. | Efficiently processing large volumes of mobile phase required for preparative separations. |

| Detection | UV detection is commonly used, monitoring at a wavelength where the cardenolide lactone ring absorbs (approx. 215-220 nm). | Monitoring the column effluent to collect fractions containing the target compound. |

Counter-Current Chromatography (CCC) and Droplet Counter-Current Chromatography (DCCC) in Glycoside Isolation

Counter-Current Chromatography (CCC) is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thereby eliminating irreversible adsorption and sample denaturation. nih.gov This makes it particularly suitable for the separation of polar and delicate natural products like cardiac glycosides. High-Speed Counter-Current Chromatography (HSCCC), an advanced form of CCC, utilizes a strong centrifugal force to hold the stationary liquid phase in the column while the mobile liquid phase is pumped through it, leading to highly efficient separations. nih.govpan.olsztyn.pl

While specific applications of CCC for isolating this compound are not extensively detailed in readily available literature, the technique's success in separating other complex glycosides, such as saponins (B1172615) and flavonoids, demonstrates its high potential. nih.govpan.olsztyn.pl The method relies on the differential partitioning of solutes between two immiscible liquid phases. The selection of a suitable two-phase solvent system is the most critical step in developing a CCC separation method. nih.gov

The primary advantages of CCC in this context include:

High Sample Recovery: The absence of a solid support minimizes sample loss. nih.gov

Scalability: The method can be easily scaled up from semi-preparative to preparative levels.

Versatility: A wide array of solvent systems can be tailored to the polarity of the target glycosides. nih.gov

Spectroscopic and Spectrometric Approaches for Confirming Glycosidic Linkages and Stereochemistry

Once isolated, the precise structure of this compound, including its steroidal aglycone, the sequence of its trisaccharide chain, and the stereochemistry of its glycosidic linkages, must be confirmed.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of complex organic molecules like this compound in solution. tjnpr.org A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required to piece together the molecular puzzle. nih.govresearchgate.net

1D NMR (¹H and ¹³C): ¹H NMR provides information on the number and environment of protons, while ¹³C NMR reveals the carbon skeleton. The chemical shifts of anomeric protons (typically δ 4.5-5.5 ppm) in the ¹H spectrum are indicative of the number of sugar units and the nature of the glycosidic bonds.

2D NMR Experiments: These experiments are crucial for establishing connectivity.

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings within the same spin system, which is essential for tracing the proton network within each sugar residue and the aglycone. tjnpr.org

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons (¹H-¹³C), allowing for the unambiguous assignment of carbon signals based on their attached proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is the key experiment for connecting the individual building blocks of the molecule. It is used to establish the sequence of the sugar units and to pinpoint the attachment site of the sugar chain to the aglycone by observing correlations between the anomeric proton of the first sugar and a carbon atom of the aglycone. tjnpr.org

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which is critical for determining the stereochemistry of the glycosidic linkages (α or β) and the relative stereochemistry of the aglycone.

Table 2: Application of NMR Techniques for Structural Elucidation of this compound

| NMR Experiment | Information Obtained | Relevance to this compound Structure |

| ¹H NMR | Proton chemical shifts, coupling constants | Identifies anomeric protons, methoxy (B1213986) groups, and steroidal protons. |

| ¹³C NMR | Carbon chemical shifts | Defines the carbon skeleton of the aglycone and sugar units. |

| COSY | ¹H-¹H correlations | Establishes proton connectivity within each sugar ring and the aglycone. |

| HSQC | ¹H-¹³C one-bond correlations | Assigns carbon signals for all protonated carbons. |

| HMBC | ¹H-¹³C long-range correlations | Determines the sugar sequence and the linkage point to the aglycone. |

| NOESY | Through-space ¹H-¹H correlations | Confirms the stereochemistry of glycosidic bonds and the aglycone. |

High-Resolution Mass Spectrometry (HRMS) for Glycoside Structure Verification

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent molecule and its fragments. nih.govresearchgate.net This is a critical step in verifying the molecular formula of this compound (C₄₂H₆₆O₁₈). nih.gov

Tandem mass spectrometry (MS/MS) experiments are particularly informative for glycoside analysis. nih.gov In this technique, the protonated parent ion ([M+H]⁺) is selected and subjected to collision-induced dissociation (CID), causing it to break apart in a predictable manner. The fragmentation pattern reveals structural information:

Aglycone Fragment: The remaining ion after the cleavage of all sugar units corresponds to the aglycone, confirming its mass and elemental composition. nih.gov

For example, analysis of thevetia glycosides by LC-ESI⁺-MS/MS allows for the identification of the different components in a mixture and provides structural clues based on their fragmentation. researchgate.netmdpi.com

Table 3: Expected HRMS Fragmentation Data for this compound

| Ion | Formula | Calculated m/z | Description |

| [M+Na]⁺ | C₄₂H₆₆O₁₈Na | 881.4145 | Sodium Adduct of Parent Molecule |

| [M-Hexose+H]⁺ | C₃₆H₅₆O₁₃ | 696.3716 | Loss of the terminal glucose unit |

| [M-2Hexose+H]⁺ | C₃₀H₄₆O₈ | 534.3136 | Loss of two glucose units |

| [Aglycone+H]⁺ | C₂₃H₃₄O₄ | 374.2452 | Digitoxigenin (B1670572) aglycone fragment |

Note: The m/z values are illustrative and depend on the specific adduct and fragmentation pathway.

Crystallographic Studies for Absolute Stereochemistry Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule, providing unequivocal proof of its absolute stereochemistry. greeley.org The process involves irradiating a single, high-quality crystal of the compound with an X-ray beam. The resulting diffraction pattern is used to calculate an electron density map, from which the precise position of every atom in the molecule can be determined. researchgate.net

The application of X-ray crystallography to a complex natural product like this compound would provide:

Unambiguous confirmation of the aglycone's stereocenters.

Definitive assignment of the anomeric configuration (α or β) of each glycosidic linkage.

However, a significant bottleneck for this technique is the requirement of a suitable single crystal, which can be difficult to grow for large, flexible molecules like glycosides. While this technique is considered the gold standard for stereochemical assignment, no public record of a successfully resolved crystal structure for this compound is currently available, highlighting the challenges involved. greeley.orgspringernature.com

Molecular and Cellular Mechanisms of Action of Alpha Thevetin B

Interaction with Specific Cellular Receptors and Transporters

The initial and most critical interaction of alpha-Thevetin B at the cellular level is with the Na+/K+-ATPase enzyme, a vital transmembrane protein responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. nih.govgoogle.com

Sodium-Potassium ATPase (Na+/K+-ATPase) Binding Kinetics and Specificity

This compound, like other cardiac glycosides, binds to a specific site on the extracellular face of the α-subunit of the Na+/K+-ATPase. nih.govahajournals.org This binding is highly specific and occurs when the enzyme is in its phosphorylated, E2P state, which is part of its normal pumping cycle. mdpi.com The α-subunit is the catalytic component of the enzyme, and its interaction with cardiac glycosides inhibits both the transport of ions and the enzymatic activity of the pump. ahajournals.org

The Na+/K+-ATPase exists in different isoforms, with the α1, α2, and α3 isoforms being present in the human heart. ahajournals.org The affinity of cardiac glycosides can vary depending on the isoform. ahajournals.org The binding of this compound to the Na+/K+-ATPase is a high-affinity interaction that leads to the inhibition of the pump's function. oup.com This inhibition disrupts the normal extrusion of three sodium ions from the cell in exchange for two potassium ions entering the cell. google.com

Table 1: Interaction of Cardiac Glycosides with Na+/K+-ATPase

| Feature | Description | References |

| Binding Site | Extracellular domain of the α-subunit | nih.govahajournals.org |

| Enzyme State | Binds to the E2P (phosphorylated) conformation | mdpi.com |

| Effect | Inhibition of ion transport and enzymatic activity | ahajournals.orgoup.com |

| Result | Increased intracellular sodium concentration | scielo.org.mx |

Modulation of Ion Channels and Membrane Potential

The increased intracellular sodium reduces the driving force for the sodium-calcium exchanger (NCX) to extrude calcium from the cell. ahajournals.orgoup.com The NCX normally uses the electrochemical gradient of sodium to move calcium against its concentration gradient. With a diminished sodium gradient, the efficiency of calcium extrusion by the NCX is reduced. oup.com

This disruption of ion balance leads to a partial depolarization of the cell membrane, which can increase automaticity and the likelihood of ectopic beats in cardiac tissue. scielo.org.mx While direct interaction with other ion channels is less characterized for this compound specifically, cardiac glycosides as a class can influence the function of various ion channels, including voltage-gated potassium channels, often as a secondary consequence of Na+/K+-ATPase inhibition and altered ion concentrations. mdpi.comnih.gov

Signaling Pathway Perturbations Induced by this compound

The binding of this compound to the Na+/K+-ATPase not only disrupts ion transport but also initiates a complex array of intracellular signaling cascades. The Na+/K+-ATPase can function as a signal transducer, and its interaction with cardiac glycosides can trigger pathways independently of the changes in intracellular ion concentrations. mdpi.com

Regulation of Intracellular Calcium Homeostasis

A primary consequence of Na+/K+-ATPase inhibition by this compound is the disruption of intracellular calcium homeostasis. utdallas.eduwfsahq.org The reduced efficiency of the NCX leads to an accumulation of intracellular calcium. ahajournals.orgoup.com This elevation of cytosolic calcium is a key factor in the cardiotonic effects of cardiac glycosides, as it leads to increased calcium uptake into the sarcoplasmic reticulum and subsequently, a greater release of calcium during each action potential, enhancing myocardial contractility. oup.com However, excessive intracellular calcium can also trigger pathological processes, including apoptosis. utdallas.eduresearchgate.net

Activation/Inhibition of Protein Kinase Cascades (e.g., MAPK, Akt pathways)

The interaction of cardiac glycosides with the Na+/K+-ATPase can activate several protein kinase cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Akt pathways. mdpi.com The binding of a cardiac glycoside can induce a conformational change in the Na+/K+-ATPase, leading to the activation of Src, a non-receptor tyrosine kinase. researchgate.net This activation can then trigger downstream signaling through pathways like the Ras-Raf-MEK-ERK cascade, which is a component of the MAPK pathway. mdpi.com

The MAPK cascades are involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. nih.gov Similarly, the PI3K/Akt pathway, which is crucial for cell growth and survival, can also be modulated by cardiac glycosides. mdpi.comacs.org The specific effects on these pathways can be cell-type dependent and contribute to the diverse biological activities of these compounds. mdpi.com For instance, in some cancer cells, inhibition of these pathways by cardiac glycosides can lead to decreased proliferation and increased apoptosis. mdpi.com

Table 2: Signaling Pathways Modulated by Cardiac Glycosides

| Pathway | Effect of Cardiac Glycoside Binding | Cellular Outcome | References |

| MAPK Cascade (e.g., ERK1/2) | Activation via Src | Regulation of proliferation, differentiation, apoptosis | mdpi.comnih.gov |

| PI3K/Akt Pathway | Modulation (inhibition in some cancer cells) | Regulation of cell growth, survival, and metabolism | mdpi.comacs.orgmdpi.com |

| NF-κB Pathway | Modulation | Regulation of inflammation and cell survival | mdpi.com |

Influence on Gene Expression and Protein Synthesis

The signaling cascades activated by this compound ultimately lead to changes in gene expression and protein synthesis. mdpi.com Transcription factors, which are proteins that bind to specific DNA sequences to control the rate of transcription, are key targets of these signaling pathways. mdpi.com

For example, the activation of the MAPK pathway can lead to the phosphorylation and activation of transcription factors like c-Jun and c-Fos, which are components of the AP-1 (Activator Protein-1) complex. mdpi.com AP-1 regulates the expression of genes involved in cell proliferation and survival. mdpi.com

Furthermore, the altered intracellular ion concentrations, particularly the shift in the sodium-to-potassium ratio, can directly influence gene expression. mdpi.com Some DNA structures, such as G-quadruplexes, are sensitive to monovalent cation concentrations and can regulate transcription. mdpi.com

Studies on Thevetia peruviana have shown that elicitors like methyl jasmonate can induce the expression of genes involved in the biosynthesis of cardiac glycosides by modulating the activity of transcription factors such as bHLH, MYB, and WRKY. frontiersin.orgresearchgate.net While this relates to the production of thevetin (B85951), it highlights the intricate genetic regulation involved. Thevetin itself can interfere with protein synthesis through its downstream effects. For instance, tannins, which can be present in plant extracts, are known to bind to proline-rich proteins and interfere with protein synthesis. nih.gov

Induction of Cellular Stress Responses (e.g., ER stress, oxidative stress)

This compound, a cardiac glycoside found in the plant Thevetia peruviana, is known to induce cellular stress, which can contribute to its biological activities. magnascientiapub.comresearchgate.net The primary mechanism of action for cardiac glycosides involves the inhibition of the Na+/K+-ATPase pump. encyclopedia.pubbiocrick.com This inhibition can lead to downstream effects that trigger both endoplasmic reticulum (ER) stress and oxidative stress. encyclopedia.pubresearchgate.net

Endoplasmic Reticulum (ER) Stress: The inhibition of Na+/K+-ATPase by cardiac glycosides can lead to a state of ER stress. encyclopedia.pub While direct studies on this compound's role in ER stress are limited, the general mechanism for cardiac glycosides involves the disruption of ion homeostasis, which can affect the proper folding of proteins within the ER. This disruption can activate the unfolded protein response (UPR), a cellular mechanism to cope with the accumulation of misfolded proteins. mdpi.com For instance, the cardiac glycoside oleandrin (B1683999) has been shown to induce ER stress-associated cell death through the PERK/eIF2α/ATF4/CHOP pathway. researchgate.netmdpi.com Similarly, neriifolin (B146818), another cardiac glycoside, induces ER stress-mediated apoptosis in prostate cancer by activating PERK and CHOP. mdpi.com The cooperative interaction between metabolic and ER stresses can promote the expression of inflammatory molecules like TNF-α. nih.gov

Oxidative Stress: The disruption of cellular ion balance caused by this compound can also lead to the generation of reactive oxygen species (ROS), resulting in oxidative stress. mdpi.comscielo.org.co The accumulation of intracellular calcium due to Na+/K+-ATPase inhibition is a key trigger for ROS production. mdpi.com This increase in ROS can damage cellular components, including lipids, proteins, and DNA, and activate stress-related signaling pathways. frontiersin.org In response to oxidative stress, plant cells themselves produce antioxidant molecules like phenolic compounds and flavonoids to scavenge ROS. scielo.org.cofrontiersin.org Methanol extracts of Thevetia peruviana fruit have demonstrated the ability to augment endogenous antioxidant mechanisms, decreasing lipid peroxidation and restoring levels of glutathione, superoxide (B77818) dismutase, and catalase. magnascientiapub.com

Effects on Cell Cycle Progression and Apoptosis Induction in Pre-clinical Models

This compound has been shown to affect cell cycle progression and induce apoptosis in various pre-clinical cancer models. ijpab.com These effects are central to its potential as an anticancer agent.

Research on extracts from Thevetia peruviana containing this compound has demonstrated the ability to induce cell cycle arrest, particularly at the G2/M phase. magnascientiapub.comijpab.com This arrest prevents cancer cells from proceeding through mitosis, ultimately leading to cell death. For example, a methanolic extract of T. peruviana fruit, which contains cardiac glycosides, was found to cause cell cycle arrest at the G2/M stage. researchgate.net

The induction of apoptosis, or programmed cell death, is a key mechanism of this compound's anticancer activity. researchgate.net This process is tightly regulated by a complex network of proteins.

This compound and related cardiac glycosides influence key components of the apoptotic cascade, including caspases and the Bcl-2 family of proteins.

Caspases: Caspases are a family of proteases that execute the process of apoptosis. Cardiac glycosides have been shown to activate both initiator caspases (like caspase-8 and caspase-9) and effector caspases (like caspase-3). nih.gov Activation of caspase-8 is associated with the extrinsic (death receptor) pathway, while caspase-9 activation is linked to the intrinsic (mitochondrial) pathway. nih.gov The ethanolic extract of T. peruviana flowers has been observed to enhance TNF-α and TRAIL-induced apoptosis in HeLa cells through the activation of caspase-8 and caspase-3, and the cleavage of poly (ADP-ribose) polymerase (PARP). nih.gov

Bcl-2 Family: The Bcl-2 family of proteins includes both pro-apoptotic (e.g., Bax, Bid) and anti-apoptotic (e.g., Bcl-2, Bcl-XL, Mcl-1) members that regulate the integrity of the mitochondrial membrane. mdpi.comnih.gov Cardiac glycosides can modulate the expression of these proteins to favor apoptosis. For instance, combined treatment with an ethanolic extract of T. peruviana flowers and TNF-α resulted in the downregulation of anti-apoptotic proteins like Mcl-1, Bcl-XL, XIAP, and survivin. nih.gov The cleavage of Bid, a pro-apoptotic member, by caspase-8 can link the extrinsic and intrinsic apoptotic pathways, amplifying the death signal. nih.gov

The effect of this compound on cell proliferation can be assessed by examining the expression of specific markers. While direct studies on this compound are not abundant, the impact of related compounds and extracts on proliferation markers provides valuable insight.

Proliferating Cell Nuclear Antigen (PCNA) and Ki-67: PCNA and Ki-67 are well-established markers of cell proliferation. nih.govnih.gov PCNA is essential for DNA synthesis and is elevated during the G1/S phase of the cell cycle. nih.gov Ki-67 is present in all active phases of the cell cycle (G1, S, G2, and mitosis) but is absent in quiescent cells. ugr.es Studies on various tumors have shown a correlation between the expression of these markers and the clinical course of the disease. nih.govresearchgate.net While specific data on this compound's direct effect on PCNA and Ki-67 expression is limited, the observed cell cycle arrest and inhibition of proliferation by Thevetia peruviana extracts suggest a likely downregulation of these markers. researchgate.netthieme-connect.de For example, in ameloblastomas, higher expression of Ki-67 and PCNA was found in more aggressive subtypes. thieme-connect.de

Table 1: Effects of this compound and Related Compounds on Cellular Mechanisms

| Mechanism | Observed Effect | Key Molecules Involved | References |

|---|---|---|---|

| ER Stress | Induction of the unfolded protein response (UPR) | PERK, eIF2α, ATF4, CHOP | encyclopedia.pubresearchgate.netmdpi.com |

| Oxidative Stress | Increased reactive oxygen species (ROS) production | Ca2+, Glutathione, Superoxide Dismutase, Catalase | magnascientiapub.commdpi.comscielo.org.co |

| Cell Cycle | Arrest at G2/M phase | - | magnascientiapub.comijpab.comresearchgate.net |

| Apoptosis | Activation of intrinsic and extrinsic pathways | Caspase-3, -8, -9, PARP, Bcl-2 family (Bax, Bid, Bcl-XL, Mcl-1) | mdpi.comresearchgate.netnih.gov |

| Proliferation | Inhibition of cell growth | PCNA, Ki-67 (inferred) | researchgate.netnih.govugr.esthieme-connect.de |

Pharmacological Activities and Pre Clinical Efficacy in in Vitro Models

Cytotoxicity Studies in Various Cancer Cell Lines

The cytotoxic potential of compounds derived from Thevetia peruviana, including alpha-Thevetin B, has been evaluated in a variety of cancer cell lines. These studies aim to determine the compound's ability to inhibit cancer cell proliferation and induce cell death.

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. Studies on extracts from Thevetia peruviana have demonstrated significant cytotoxic effects against several human cancer cell lines.

For instance, a methanolic extract of Thevetia peruviana fruits exhibited cytotoxic activity against human prostate, breast, colorectal, and lung cancer cell lines. researchgate.net The IC50 values were determined to be 1.91 ± 0.76 μg/mL for prostate cancer cells, 5.78 ± 2.12 μg/mL for breast cancer cells, 6.30 ± 4.45 μg/mL for colorectal cancer cells, and 12.04 ± 3.43 μg/mL for lung cancer cells. researchgate.net Another study using a hydroalcoholic extract of the seeds against the MDA-MB-231 human breast cancer cell line reported an IC50 value of 0.002 µg/mL. journalejmp.com It is important to note that these values are for crude extracts and not for the isolated this compound.

Research focusing on cardiac glycosides from Thevetia peruviana seeds indicated selective inhibition of cancer cell proliferation with IC50 values ranging from 0.05 to 0.15 μM against human lung (P15), gastric (MGC-803), and pancreatic (SW1990) cancer cells. magnascientiapub.com While these findings are promising, specific IC50 values for purified this compound across a wide range of cancer cell lines are not extensively documented in the currently available literature.

| Extract/Compound | Cancer Cell Line | IC50 Value |

|---|---|---|

| Methanolic Fruit Extract | Prostate (PC-3) | 1.91 ± 0.76 μg/mL |

| Methanolic Fruit Extract | Breast (HTB-22) | 5.78 ± 2.12 μg/mL |

| Methanolic Fruit Extract | Colorectal (HTB-38) | 6.30 ± 4.45 μg/mL |

| Methanolic Fruit Extract | Lung (HTB-177) | 12.04 ± 3.43 μg/mL |

| Hydroalcoholic Seed Extract | Breast (MDA-MB-231) | 0.002 µg/mL |

| Cardiac Glycosides (from seeds) | Lung (P15), Gastric (MGC-803), Pancreatic (SW1990) | 0.05 - 0.15 μM |

The primary mechanism underlying the cytotoxic effects of cardiac glycosides like this compound is the inhibition of the Na+/K+-ATPase pump in cell membranes. magnascientiapub.comnih.gov This inhibition leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels. This disruption of ion homeostasis can trigger apoptosis, or programmed cell death, in cancer cells. researchgate.net

Studies on extracts of Thevetia peruviana have shown that they can induce morphological changes in cancer cells characteristic of apoptosis, such as cell size reduction, membrane blebbing, and detachment from the culture surface. researchgate.net The induction of apoptosis has been further confirmed by techniques like DNA fragmentation assays. researchgate.net Some cardiac glycosides have been shown to induce apoptosis through both intrinsic and extrinsic pathways. ijpab.com The selective cytotoxicity of these compounds towards cancer cells may be linked to the fact that cancer cells often have a higher expression of Na+/K+-ATPase or altered membrane properties, making them more susceptible to the effects of cardiac glycosides. mdpi.com

Cardiovascular Effects in Isolated Tissue Preparations

As a cardiac glycoside, this compound is expected to have significant effects on cardiovascular tissues. The primary actions of this class of compounds are on the heart muscle and the smooth muscle of blood vessels.

This compound, like other cardiac glycosides, exhibits a positive inotropic effect, meaning it increases the force of myocardial contraction. ijpab.com This action is a direct consequence of its inhibition of the Na+/K+-ATPase pump in cardiomyocytes. The resulting increase in intracellular calcium enhances the contractility of the heart muscle. While small doses of thevetin (B85951) have a stimulating effect on the heart, leading to increased cardiac output, larger doses can depress heart function. core.ac.uk

The effects of this compound on vascular smooth muscle are less well-defined in the available literature. In general, the regulation of vascular tone is a complex process. While the primary action of cardiac glycosides is on the heart, their influence on ion channels in vascular smooth muscle cells could potentially lead to vasocontraction. nih.gov However, detailed studies on the specific vasomodulatory actions of isolated this compound on arterial preparations are needed to fully understand its effects on blood vessel tone.

Immunomodulatory Effects on Immune Cell Subsets

The potential for cardiac glycosides to modulate the immune system is an emerging area of research. mdpi.com The immune system is composed of various cell types, including T-cells, B-cells, and macrophages, which work in concert to defend the body. youtube.com Some studies on extracts from Thevetia peruviana and related compounds have suggested immunomodulatory properties. mdpi.com For example, some flavonoids found in the plant are known to be antioxidants and may have anti-inflammatory effects. ijpab.com However, specific research detailing the direct effects of isolated this compound on the function and proliferation of different immune cell subsets is currently limited. Further investigation is required to elucidate any specific immunomodulatory activities of this compound.

Antimicrobial or Antiviral Activities in Cell Culture SystemsSpecific studies determining the minimum inhibitory concentration (MIC) or the antiviral efficacy of purified this compound against various bacterial, fungal, or viral strains in cell culture systems are not present in the available literature.

Consequently, the generation of data tables and a list of mentioned compounds is not feasible due to the absence of the primary research data on this compound. Further research is required to isolate and characterize the specific pharmacological activities of this compound.

Pharmacological Activities and Pre Clinical Efficacy in in Vivo Animal Models

Cardiotonic Effects in Mammalian Models of Heart Failure

No specific studies on the effects of alpha-Thevetin B on hemodynamic parameters, cardiac output, or electrocardiographic and electrophysiological assessments in mammalian models of heart failure were identified.

Antineoplastic Efficacy in Xenograft or Syngeneic Tumor Models

While some in vitro studies suggest cytotoxic effects of Thevetia peruviana extracts on cancer cell lines, no in vivo studies on the efficacy of isolated this compound in xenograft or syngeneic tumor models, including analyses of tumor growth inhibition, regression, metastasis, or angiogenesis, could be located.

Evaluation of Other Systemic Effects (e.g., Diuretic, Anti-inflammatory)

There is a lack of in vivo research evaluating the specific diuretic or anti-inflammatory effects of this compound in animal models.

Pharmacokinetic and Pharmacodynamic Characterization in Animal Species

Pharmacokinetic studies are crucial for understanding how a compound is processed by a living organism. For cardiac glycosides like this compound, this information is vital due to their narrow therapeutic index, meaning the dose that produces a therapeutic effect is very close to the dose that causes toxicity. prota4u.org

Absorption, Distribution, Metabolism, and Excretion (ADME)

However, dedicated studies detailing the metabolic pathways of this compound, its metabolites, and the primary routes and rates of its excretion in any animal species have not been identified in comprehensive searches of scientific databases.

Bioavailability and Tissue Distribution Studies

There is a notable lack of specific data regarding the oral bioavailability of this compound. Studies on other glycosides from the same plant, such as peruvoside, have indicated poor bioavailability due to rapid breakdown, though it is not confirmed if this compound shares this characteristic. prota4u.org Without intravenous administration data to compare with oral administration, the absolute bioavailability of this compound remains undetermined.

Similarly, detailed tissue distribution studies in animal models, which would identify the extent to which this compound accumulates in various organs and tissues, are not available. This information is critical for understanding both the therapeutic action on the heart and the potential for toxicity in other organs.

Structure Activity Relationships Sar and Semisynthesis of Alpha Thevetin B Derivatives

Identification of Pharmacophoric Elements within Alpha-Thevetin B Structure

The biological activity of this compound, like other cardiac glycosides, is dictated by specific structural features known as pharmacophoric elements. The fundamental structure is composed of a glycone (sugar) part and an aglycone (non-sugar) steroid moiety. nih.gov The aglycone, or genin, is generally considered the pharmacologically active region, or pharmacophore. ikiam.edu.ec

Key pharmacophoric elements include:

The Steroid Nucleus : Cardiac glycosides possess a unique "U"-shaped conformation resulting from the fusion of their A/B, B/C, and C/D steroid rings. mdpi.com This specific three-dimensional shape is essential for their binding to the Na+/K+-ATPase pump, their primary biological target. mdpi.com

The Lactone Ring : Attached at the C-17 position of the steroid, the five-membered α,β-unsaturated γ-lactone ring is a critical determinant of cardio-activity. nih.govmdpi.com The absence or saturation of this unsaturated lactone ring can render the glycoside inactive. nih.govresearchgate.net For instance, thevetin (B85951) C and acetylthevetin C, which possess an 18,20-oxido-20,22-dihydro functionality and lack the unsaturated lactone ring, are considered cardio-inactive. researchgate.netresearchgate.net

Impact of Glycosidic Moiety Variations on Biological Activity

The sugar component (glycone) of this compound plays a significant role in modulating its toxicokinetic and toxicodynamic profiles. nih.gov Variations in the sugar chain can profoundly influence the compound's potency and interaction with its receptor.

The identity of the sugar residues and their linkage to the aglycone are crucial for biological activity. Thevetia species are characterized by having L-thevetose (6-deoxy-3-O-methyl-L-glucopyranoside) as the initial sugar linked to the aglycone. nih.gov In this compound, the full trisaccharide chain is β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl-(1→4)-L-thevose. nih.gov

Different sugars can have varied effects on potency; for example, rhamnose or thevetose can increase potency severalfold, while mannose may have little effect. mdpi.com It is believed that the interaction between the sugar and the receptor may occur via hydrogen bonds, for instance, involving the 4'-hydroxyl group of a sugar like rhamnose. mdpi.com

The length of the sugar chain attached to the aglycone also impacts biological activity. Studies on cardenolides from Thevetia peruviana have suggested that increasing the number of sugar units can lead to a decrease in certain activities, such as antiproliferative effects. researchgate.net This observation has led to the hypothesis that only the first sugar residue may be directly involved in the interaction with the receptor. researchgate.net

This compound is a triglycoside, meaning it has three sugar units. researchgate.net Enzymatic hydrolysis can break it down into diglycosides (like thevebioside) and monoglycosides (like neriifolin), which also possess biological activity. nih.gov The presence of these mono- and diglycosides in immature seeds suggests they may be biosynthetic precursors to the more complex triosides found in mature seeds. nih.gov

Chemical Modification Strategies for Enhancing Efficacy or Selectivity

Semisynthetic modification of this compound offers a pathway to create derivatives with potentially enhanced efficacy or improved selectivity for specific targets, such as cancer cells over cardiac muscle cells. researchgate.net

The hydroxyl groups on both the aglycone and the sugar moieties are prime targets for chemical derivatization. Acylation, the addition of an acyl group, is a common strategy. researchgate.net

Acetylation : Naturally occurring acetylated forms of thevetins exist, such as acetylthevetin B, where the L-thevetose sugar is acetylated. nih.gov The synthesis of acetylated derivatives of other cardiac glycosides, like digoxin (B3395198), has been accomplished using acetic anhydride (B1165640) and pyridine (B92270) to produce di- and tri-acetylated products. nih.gov

Other Acylations : Reagents like benzoyl chloride can be used to convert hydroxyl groups into esters, which can alter the compound's properties. libretexts.org Perfluoroacylimidazoles are also used to derivatize hydroxyl groups. psu.edu

These modifications can enhance properties like stability and detectability in analytical settings and may alter biological activity. psu.eduinterchim.fr

Modifications to the digitoxigenin (B1670572) aglycone of this compound can dramatically alter its biological profile. The aglycones themselves differ among thevetins; thevetin A has cannogenin (B1252837) and thevetin C has yccotligenin, while thevetin B has digitoxigenin. nih.gov

The C-17 position and its lactone ring are particularly sensitive to modification. In a study on the related cardiac glycoside strebloside, isomerization at C-17 and the introduction of a hydroxyl group resulted in a complete loss of cytotoxicity, highlighting the importance of this position for activity. nih.gov Furthermore, the development of various conjugation models is a strategy for creating new derivatives with potentially different biological activities. researchgate.net

Synthetic Accessibility and Feasibility of Novel this compound Analogues

The generation of novel analogues of this compound, a complex cardiac glycoside, is a significant area of interest for enhancing its therapeutic properties and reducing toxicity. The synthetic accessibility and feasibility of these new derivatives are largely dependent on semisynthetic strategies, which utilize the naturally occurring compound as a starting scaffold for chemical modifications. The aglycone of this compound is digitoxigenin, making the extensive research into digitoxigenin derivatives highly relevant to understanding the synthetic possibilities for this compound itself. researchgate.netmdpi.com

The feasibility of creating novel analogues hinges on several key factors: the isolation of the starting material, the complexity of the multi-step synthesis, and the development of efficient chemical reactions for modification. The primary route for obtaining this compound is through extraction from the seeds of Thevetia peruviana. innovareacademics.in Once isolated, semisynthetic modifications can be targeted at two main regions of the molecule: the steroidal aglycone (digitoxigenin) and the trisaccharide sugar chain.

Research has demonstrated the feasibility of modifying the digitoxigenin core. For instance, derivatives have been synthesized by introducing different functional groups to the steroid nucleus to explore structure-activity relationships (SAR). sciforum.net A notable study by Boff et al. successfully synthesized two series of novel digitoxigenin derivatives. The first series involved creating O-glycosyl triazoles via click chemistry, while the second involved substituting the alpha carbonyl position with various amines. capes.gov.brfau.de This highlights that the digitoxigenin scaffold is amenable to significant chemical alteration, suggesting that similar modifications could be applied to this compound. An improved method for synthesizing cardiac glycosides has been used to prepare 3-beta-glucosides of digitoxigenin derivatives with modifications at the C17 side chain. nih.gov

Modifications to the sugar moiety also represent a viable synthetic strategy. The trisaccharide portion of this compound (composed of two D-glucose units and one L-thevetose unit) significantly influences the molecule's pharmacokinetic properties. mdpi.commdpi.com Altering this sugar chain—by changing the number of sugar units, their type, or their stereochemistry—can modulate the compound's activity. mdpi.com For example, studies on other cardiac glycosides have shown that the potency can be dramatically altered by changing the attached sugars. researchgate.net While the total synthesis of a complex glycoside like this compound from scratch is exceptionally challenging due to its stereochemical complexity, semisynthesis starting from the natural product or its aglycone is a more practical and feasible approach. oup.comacs.org

The development of novel analogues is often guided by the need to improve the therapeutic index—maximizing the desired activity (e.g., anticancer effects) while minimizing cardiotoxicity. mdpi.com For example, certain semisynthetic derivatives of digitoxigenin have shown potent anti-herpes and cytotoxic activities against cancer cell lines, sometimes exceeding the efficacy of established drugs like paclitaxel (B517696) and exhibiting reduced toxicity toward non-cancerous cells. capes.gov.brfau.de These successful examples underscore the feasibility and potential of creating novel this compound analogues with enhanced therapeutic profiles.

The following tables present data on naturally occurring derivatives of this compound and related compounds isolated from Thevetia peruviana, along with their cytotoxic activities, which inform the SAR and guide synthetic efforts.

Cytotoxic Activity of Cardiac Glycosides from Thevetia peruviana

| Compound Name | Cell Line | IC₅₀ (μM) | Source |

| Theveperoside C (Compound 3) | MCF-7 | 0.041 | fau.de |

| HCT-116 | 0.055 | fau.de | |

| HeLa | 0.032 | fau.de | |

| HepG2 | 0.038 | fau.de | |

| Neriifolin (B146818) derivative (Compound 1) | MCF-7 | 0.410 | nih.gov |

| HCT-116 | 0.231 | nih.gov | |

| HeLa | 0.145 | nih.gov | |

| HepG2 | 0.096 | nih.gov | |

| Peruvoside (Compound 22) | MGC-803 | 0.02 | capes.gov.br |

| Thevetin B (Compound 26) | MGC-803 | 0.53 | capes.gov.br |

| 2'-O-Acetylneriifolin (Compound 28) | MGC-803 | 0.03 | capes.gov.br |

Analytical Methodologies for Quantitation and Research Monitoring

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods for Alpha-Thevetin B Quantitation in Biological Matrices

High-performance liquid chromatography (HPLC), particularly when coupled with tandem mass spectrometry (MS/MS), stands as a cornerstone for the sensitive and specific quantification of this compound in biological matrices such as serum and plasma. researchgate.netnih.gov The development of these methods involves meticulous optimization of sample preparation, chromatographic separation, and detection parameters to ensure accuracy and reliability.

Sample Preparation: A critical initial step is the effective extraction of this compound from the complex biological matrix. Solid-phase extraction (SPE) has proven to be a highly effective method for sample cleanup and concentration. researchgate.netnih.gov Polystyrene-divinylbenzene resins are commonly used for SPE, demonstrating good recovery of cardiac glycosides. gtfch.org For instance, a validated method for thevetin (B85951) B in human serum reported a recovery rate higher than 94%. researchgate.netnih.gov An internal standard, such as digoxin-d3, is typically added at the beginning of the sample preparation process to account for any losses during extraction and analysis. researchgate.netnih.gov

Chromatographic Separation: Reversed-phase HPLC is the most common approach for separating this compound from other related cardiac glycosides and endogenous matrix components. scribd.com C18 columns are frequently employed, offering good resolution and peak shape. researchgate.netscribd.com The mobile phase usually consists of a gradient mixture of an aqueous buffer (e.g., water with formic acid or Tris-HCl buffer) and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netscielo.org.coscielo.brnih.gov The gradient elution allows for the effective separation of compounds with varying polarities. scribd.com

Detection and Validation: Mass spectrometry, especially tandem mass spectrometry (MS/MS) with electrospray ionization (ESI), is the preferred detection method due to its high selectivity and sensitivity. mdpi.comniscpr.res.in The use of Multiple Reaction Monitoring (MRM) mode enhances the specificity of the analysis. niscpr.res.in Validation of the HPLC method is performed according to established guidelines, assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and recovery. nih.gov A validated HPLC-ESI(+)-MS/MS method for thevetin B in human serum demonstrated a linear range of 0.5–8 ng/mL with an LOD of 0.27 ng/mL. researchgate.netnih.gov

Interactive Data Table: HPLC Method Parameters for this compound Quantitation

| Parameter | Details | Reference |

| Analytical Technique | High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) | researchgate.netnih.gov |

| Sample Matrix | Human Serum | researchgate.netnih.gov |

| Sample Preparation | Solid-Phase Extraction (SPE) | researchgate.netnih.gov |

| Internal Standard | Digoxin-d3 | researchgate.netnih.gov |

| Column | Reversed-phase C18 | scribd.com |

| Mobile Phase | Acetonitrile/Water with formic acid (gradient) | scielo.br |

| Detection | Electrospray Ionization (ESI) in Multiple Reaction Monitoring (MRM) mode | researchgate.netniscpr.res.in |

| Linear Range | 0.5–8 ng/mL | researchgate.netnih.gov |

| Limit of Detection (LOD) | 0.27 ng/mL | researchgate.netnih.gov |

| Recovery | >94% | researchgate.netnih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas chromatography-mass spectrometry (GC-MS) is another powerful tool for the analysis of cardiac glycosides, although it typically requires a derivatization step to increase the volatility and thermal stability of these non-volatile compounds. researchgate.netjfda-online.com This technique is particularly useful for identifying the aglycone moieties of cardiac glycosides after hydrolysis. mdpi.com

Derivatization: Before GC-MS analysis, the polar functional groups (hydroxyl groups) of this compound and its metabolites must be derivatized. jfda-online.com Silylation is the most common derivatization method, where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) group. chemcoplus.co.jp Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS) are frequently used. nih.gov This process reduces the polarity and increases the volatility of the analytes, making them suitable for GC analysis. chemcoplus.co.jp

Analysis and Identification: The derivatized sample is then injected into the GC-MS system. The gas chromatograph separates the different components of the mixture based on their boiling points and interactions with the stationary phase of the column. The mass spectrometer then fragments the eluted compounds and detects the resulting ions, providing a unique mass spectrum for each compound. This mass spectrum acts as a "fingerprint" that can be compared to spectral libraries (like the NIST library) for identification. nih.gov GC-MS has been successfully used to identify the aglycones of cardiac glycosides from Thevetia thevetioides, such as cannogenin (B1252837) and digitoxigenin (B1670572), after acid hydrolysis and derivatization. mdpi.com

Research Findings: Studies have utilized GC-MS to analyze the unsaponifiable matter and essential oils from Thevetia peruviana, revealing the presence of various terpenoids, fatty acids, and sterols. researchgate.net While direct analysis of intact this compound is challenging with GC-MS, the analysis of its hydrolysis products provides valuable structural information and insights into the plant's secondary metabolism. mdpi.comnih.gov

Capillary Electrophoresis (CE) for Glycoside Separation and Analysis

Capillary electrophoresis (CE) has emerged as a powerful alternative to HPLC for the separation of cardiac glycosides, offering high separation efficiency and speed. researchgate.net This technique separates charged molecules in a capillary filled with an electrolyte solution under the influence of a high-voltage electric field. scribd.com

Separation Principle: The separation in CE is based on the differences in the electrophoretic mobility of the analytes, which is dependent on their charge-to-size ratio. scribd.com For neutral compounds like some glycosides, micellar electrokinetic chromatography (MEKC), a mode of CE, is employed. In MEKC, a surfactant is added to the buffer to form micelles, which act as a pseudo-stationary phase to facilitate the separation of neutral analytes. nih.gov

Methodology and Applications: In the analysis of glycosides, fused silica (B1680970) capillaries are typically used with a buffer system such as sodium tetraborate (B1243019). nih.gov For the separation of diterpene glycosides from Stevia rebaudiana, a buffer of 20 mM sodium tetraborate at pH 8.3 with 30 mM sodium dodecyl sulfate (B86663) (a surfactant for MEKC) was effective. nih.gov CE has been successfully applied to the separation of various flavonoid glycosides and has been shown to be a viable technique for the analysis of complex plant extracts. jst.go.jp While specific applications for this compound are less documented than for HPLC, the principles of CE make it a promising technique for the separation and analysis of this and other cardiac glycosides. researchgate.net

Immunological Assays for this compound Detection and Concentration Monitoring (e.g., ELISA)

Immunological assays, such as enzyme-linked immunosorbent assay (ELISA), offer a rapid and sensitive method for the detection and quantification of cardiac glycosides. ontosight.ai These assays are based on the principle of competitive binding between the target analyte (e.g., this compound) and a labeled form of the analyte for a limited number of specific antibody binding sites. ontosight.ai

Principle of Competitive ELISA: In a typical competitive ELISA for a cardiac glycoside, microplate wells are coated with antibodies specific to the glycoside. The sample containing the unknown amount of the glycoside is mixed with a known amount of enzyme-conjugated glycoside. This mixture is then added to the antibody-coated wells. The free glycoside from the sample and the enzyme-conjugated glycoside compete for binding to the antibodies. The amount of enzyme-conjugated glycoside that binds to the antibody is inversely proportional to the concentration of the free glycoside in the sample. ontosight.ai After a washing step, a substrate is added, and the resulting color change, produced by the enzyme, is measured. The concentration of the glycoside in the sample is then determined by comparing the result to a standard curve. ontosight.ai

Cross-Reactivity and Applications: A significant aspect of immunological assays for cardiac glycosides is the potential for cross-reactivity. Antibodies developed for one cardiac glycoside, such as digoxin (B3395198), can often recognize other structurally similar glycosides. nih.govmedscape.com This cross-reactivity has been utilized to detect ingestion of various plant-derived cardiac glycosides, including those from oleander. medscape.comnih.gov While a specific immunoassay for this compound is not widely commercially available, existing digoxin immunoassays can be used as a screening tool to detect the presence of cross-reacting cardiac glycosides from Thevetia species. nih.gov However, it is important to note that these assays may not provide accurate quantitative results for this compound due to differences in antibody affinity, and positive results should be confirmed by a more specific method like LC-MS/MS. medscape.com

Interactions with Other Bioactive Compounds and Synergy Studies

Synergistic or Antagonistic Effects with Established Therapeutic Agents in Pre-clinical Models

Research into the synergistic potential of compounds from Thevetia peruviana has shown promising results in enhancing the efficacy of established cancer therapeutics. Notably, extracts from the plant have been found to sensitize cancer cells to apoptosis-inducing agents.

An ethanolic extract of Thevetia peruviana flowers, which contains cardiac glycosides like thevetin (B85951) A and B, demonstrated a significant synergistic effect with Tumor Necrosis Factor-α (TNF-α) and TNF-related apoptosis-inducing ligand (TRAIL) in human cervical cancer (HeLa) cells. nih.govresearchgate.net While TNF-α and TRAIL are promising for cancer treatment, some cancer cells develop resistance. nih.gov The study revealed that pretreatment with the T. peruviana flower extract enhanced the cell death induced by TNF-α and TRAIL. nih.govresearchgate.net This sensitization appears to occur through both the death receptor (extrinsic) and mitochondria-dependent (intrinsic) pathways. nih.gov The combination treatment led to an increased cleavage of caspases-3, -8, -9, and Poly(ADP-ribose) polymerase (PARP), which are key markers of apoptosis. nih.gov

Furthermore, the combined treatment of the extract and TNF-α resulted in the downregulation of several anti-apoptotic proteins, including myeloid cell leukemia sequence-1 (Mcl-1), B-cell lymphoma-extra large (Bcl-xL), X-linked inhibitor of apoptosis protein (XIAP), and survivin. nih.govresearchgate.net When combined with TRAIL, the extract led to the downregulation of Bcl-xL. nih.govresearchgate.net A previous study also indicated that a bark extract of Thevetia peruviana could reverse resistance to TRAIL in human gastric adenocarcinoma cells. nih.govresearchgate.net

Table 1: Synergistic Effects of Thevetia peruviana Extracts with Therapeutic Agents in Pre-clinical Cancer Models

| Cell Line | Combination Agent | Active Component Source | Observed Effect | Mechanism of Action | Reference |

|---|---|---|---|---|---|

| Human Cervical Cancer (HeLa) | TNF-α | Ethanolic extract of T. peruviana flowers | Enhanced apoptosis | Increased cleavage of caspase-8, -9, -3, and PARP; Downregulation of Mcl-1, Bcl-xL, XIAP, and survivin. nih.gov | nih.gov |

| Human Cervical Cancer (HeLa) | TRAIL | Ethanolic extract of T. peruviana flowers | Enhanced apoptosis | Activation of caspase cascade; Downregulation of Bcl-xL. nih.govresearchgate.net | nih.govresearchgate.net |

| Human Gastric Adenocarcinoma | TRAIL | Bark extract of T. peruviana | Reversal of TRAIL resistance | Not specified in detail. nih.govresearchgate.net | nih.govresearchgate.net |

Combined Modality Approaches for Enhanced Therapeutic Outcomes

The findings regarding the synergistic effects of Thevetia peruviana extracts pave the way for combined modality approaches to achieve better therapeutic results, especially in oncology. The ability of these extracts to sensitize cancer cells to agents like TNF-α and TRAIL suggests a potential strategy to overcome drug resistance, a major limitation in cancer therapy. nih.govresearchgate.net

By combining the extract with a cytokine like TNF-α, the apoptotic response in cancer cells was significantly amplified. nih.gov This enhanced effect was dose-dependent. The combination treatment effectively targeted key survival mechanisms of cancer cells by downregulating multiple anti-apoptotic proteins, thereby lowering the threshold for apoptosis induction. nih.gov This suggests that such a combination could potentially allow for the use of lower, less toxic doses of conventional chemotherapeutic agents while achieving a potent anti-cancer effect.

Pharmacological Interactions with Other Natural Products

The interactions of alpha-Thevetin B and its parent extracts are not limited to synthetic drugs. Studies have also investigated their interplay with other natural compounds.

In one preclinical study, a dry extract from the seeds of Thevetia peruviana was co-administered with oxytocin (B344502), a hormone and neurotransmitter. researchgate.net The results showed a synergistic effect, where the combination produced a significantly higher contractile effect on rat uterine smooth muscle than when either the extract or oxytocin was used alone. researchgate.net This suggests a potential interaction with pathways regulated by oxytocin, possibly involving muscarinic receptors, as the contractile effect of the extract was inhibited by atropine. researchgate.net

Additionally, research on polyherbal formulations has explored the combined effects of Thevetia peruviana with other medicinal plants. A formulation containing Berberis aristata, Andrographis paniculata, and Thevetia peruviana was investigated for its cytotoxic and anticancer potential. researchgate.net While this study highlights the use of T. peruviana in combination with other natural products, the specific interactions of this compound within this mixture were not detailed.

There is also speculation that different cardenolides present within Thevetia extracts could exert additive or synergistic effects with each other or with other classes of compounds like triterpenoids. ikiam.edu.ec

Table 2: Pharmacological Interactions of Thevetia peruviana Extracts with Other Natural Compounds

| Interacting Compound | Active Component Source | Preclinical Model | Observed Effect | Potential Mechanism | Reference |

|---|---|---|---|---|---|

| Oxytocin | Dry extract of T. peruviana seeds | Isolated rat uterus | Synergistic increase in muscle contraction | Involvement of muscarinic receptors suggested. researchgate.net | researchgate.net |

| Berberis aristata, Andrographis paniculata | Thevetia peruviana | In vitro (HepG2 cell lines) | Cytotoxic and anticancer properties | Not specified in detail. researchgate.net | researchgate.net |

| Other Cardenolides / Triterpenoids | Thevetia extracts | Not specified | Potential for additive or synergistic effects | Interaction between different bioactive molecules from the same source. ikiam.edu.ec | ikiam.edu.ec |

Future Research Directions and Challenges in Alpha Thevetin B Research

Elucidating Novel Molecular Targets and Signaling Networks

Alpha-Thevetin B, a cardiac glycoside from the plant Thevetia peruviana, primarily functions by inhibiting the Na+/K+-ATPase pump. biosynth.com This inhibition leads to an increase in intracellular calcium, which is the basis for its cardiotonic effects. biosynth.com However, the full spectrum of its molecular interactions remains an active area of investigation. Future research will likely focus on identifying novel molecular targets beyond the Na+/K+-ATPase. The binding of cardiac glycosides to this pump can trigger a cascade of downstream signaling events, affecting various cellular processes. researchgate.net Understanding these intricate signaling networks is crucial for a comprehensive grasp of this compound's biological activities.

Recent studies on cardiac glycosides suggest that their effects are not limited to the modulation of ion concentrations. They are known to influence multiple signal transduction pathways involved in cell growth and proliferation. researchgate.net For instance, the inhibition of the Na+/K+-ATPase pump can down-regulate transcription factors that are crucial for tumorigenesis. researchgate.netmdpi.com Further research is needed to delineate the specific transcription factors and signaling pathways that are modulated by this compound. This could reveal new therapeutic avenues, particularly in cancer therapy. The use of unbiased transcriptomics approaches has already shown that cardiac glycosides can inhibit general protein synthesis, a finding that provides a molecular basis for their cytotoxicity. plos.org

Development of Advanced Delivery Systems for Targeted Efficacy

A significant hurdle in the therapeutic application of cardiac glycosides like this compound is their narrow therapeutic index. biosynth.com To overcome this, the development of advanced drug delivery systems is a key area of future research. These systems aim to deliver the compound specifically to target tissues, thereby maximizing its therapeutic effects while minimizing systemic toxicity.